

Purity Analysis of Commercial Methyl 4-[(chlorosulfonyl)methyl]benzoate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B145306

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For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. **Methyl 4-[(chlorosulfonyl)methyl]benzoate** is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug candidate.

This guide provides an objective comparison of the purity of commercial **Methyl 4-[(chlorosulfonyl)methyl]benzoate** from two hypothetical suppliers, herein referred to as Supplier A and Supplier B. The comparison is based on common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and highlights potential impurities that may be present.

Comparative Purity Analysis

The purity of **Methyl 4-[(chlorosulfonyl)methyl]benzoate** can vary between suppliers due to differences in synthetic routes and purification methods. The primary synthesis route involves the chlorosulfonation of methyl p-toluate, which can lead to the formation of isomeric impurities.

Table 1: Comparison of Purity and Impurity Profile by HPLC

Parameter	Supplier A	Supplier B
Purity (by HPLC, % Area)	≥ 99.0%	≥ 98.0%
Methyl 2-[(chlorosulfonyl)methyl]benzoate (ortho-isomer)	≤ 0.5%	≤ 1.0%
Methyl 3-[(chlorosulfonyl)methyl]benzoate (meta-isomer)	≤ 0.3%	≤ 0.5%
Methyl p-toluate (Starting Material)	≤ 0.1%	≤ 0.2%
4-(Chlorosulfonyl)benzoic acid methyl ester	Not Detected	≤ 0.1%
Other Unidentified Impurities	≤ 0.1%	≤ 0.2%

Table 2: Comparison of ¹H NMR Data

Proton Assignment	Supplier A (Chemical Shift, δ ppm)	Supplier B (Chemical Shift, δ ppm)	Expected Multiplicity
-CH ₃ (ester)	3.94	3.94	Singlet
-CH ₂ -	4.85	4.85	Singlet
Aromatic Protons	7.58 (d, J=8.4 Hz, 2H)	7.58 (d, J=8.4 Hz, 2H)	Doublet
Aromatic Protons	8.07 (d, J=8.4 Hz, 2H)	8.07 (d, J=8.4 Hz, 2H)	Doublet

The ¹H NMR spectra for products from both suppliers are expected to be consistent with the structure of **Methyl 4-[(chlorosulfonyl)methyl]benzoate**. Minor peaks corresponding to the impurities listed in Table 1 may be observable upon close inspection of the spectra.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of **Methyl 4-[(chlorosulfonyl)methyl]benzoate** and its common process-related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Program:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 80% B
 - 25-30 min: 80% B
 - 30-32 min: 80% to 30% B
 - 32-35 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 235 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

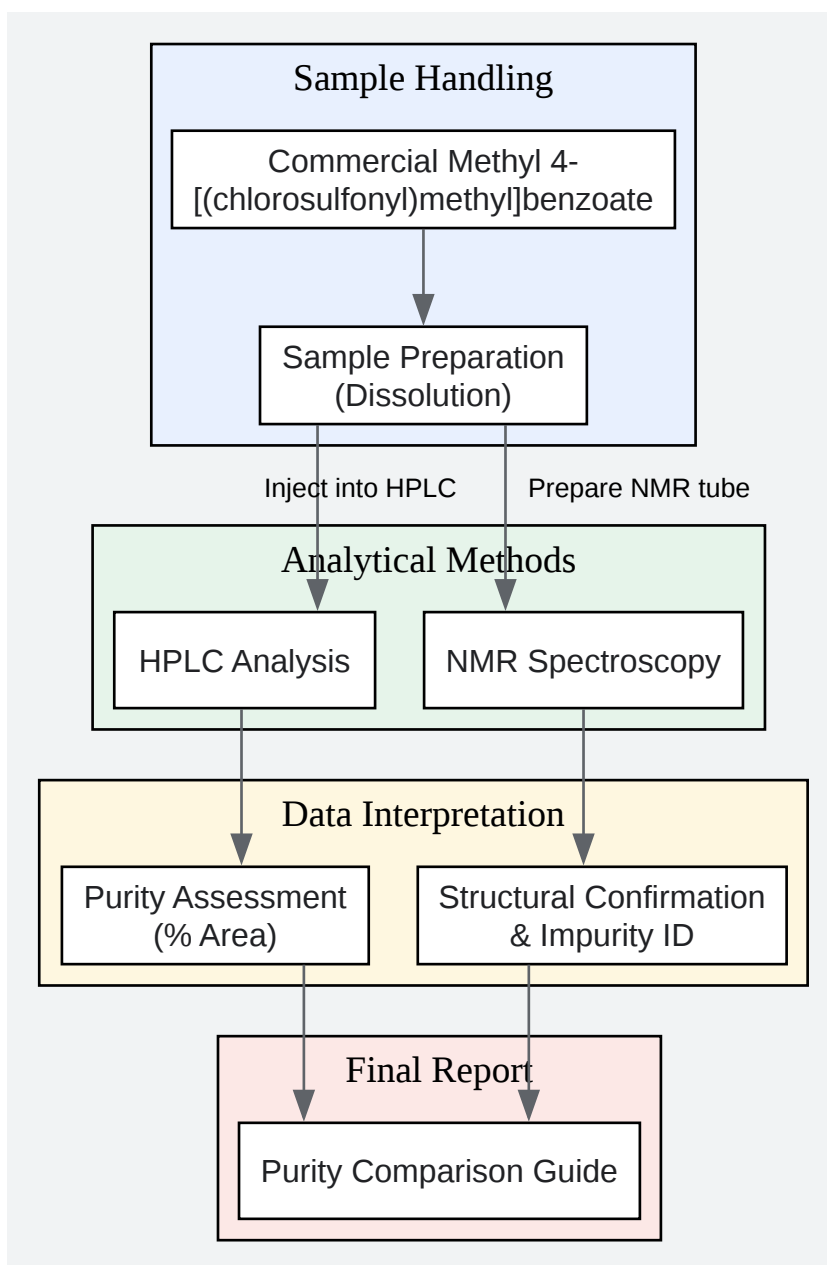
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for the structural confirmation of **Methyl 4-[(chlorosulfonyl)methyl]benzoate** and the identification of any proton-containing impurities.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl_3 .

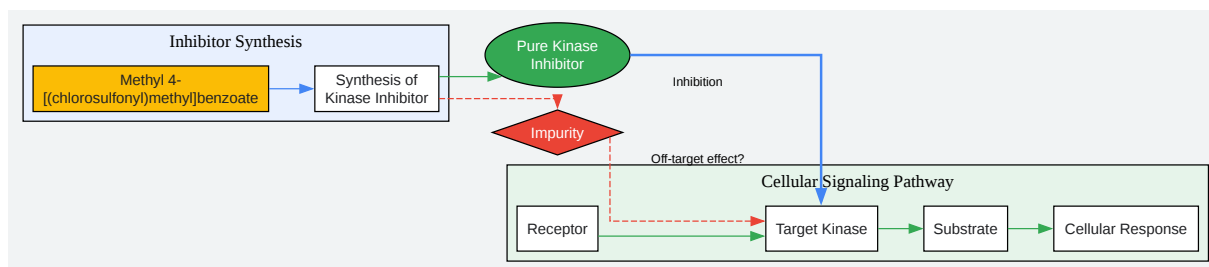
Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where the purity of this compound is critical.



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Caption: Experimental workflow for the purity analysis of **Methyl 4-[(chlorosulfonyl)methyl]benzoate**.



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Caption: Hypothetical signaling pathway where the purity of the synthesized inhibitor is crucial.

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